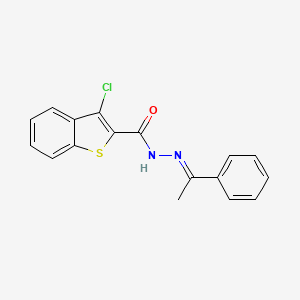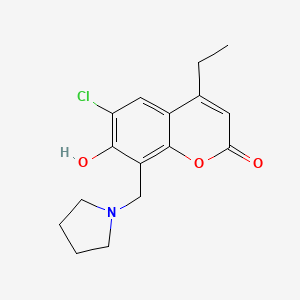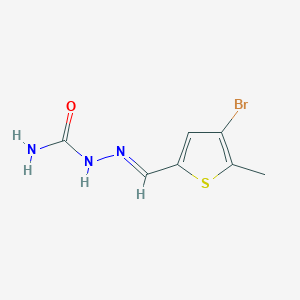
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide (CPBC) is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Applications De Recherche Scientifique
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antiviral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza A virus.
Mécanisme D'action
The mechanism of action of 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cancer cell proliferation, inflammation, and viral replication. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation. Moreover, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Finally, this compound has been shown to inhibit the replication of viruses by targeting various viral proteins.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Finally, this compound has been found to suppress inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has several advantages for lab experiments, including its high potency, selectivity, and stability. Moreover, this compound is relatively easy to synthesize and can be obtained in high yields and purity. However, this compound also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has great potential for future therapeutic applications. Further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Moreover, the pharmacokinetics and toxicity of this compound need to be thoroughly evaluated to determine its safety and efficacy in vivo. Finally, the development of novel formulations and delivery systems for this compound may enhance its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide can be synthesized by the reaction of 3-chlorobenzothiophene-2-carbohydrazide with 1-phenylethylidene under appropriate reaction conditions. The synthesis method has been optimized to achieve high yields and purity of the final product. The chemical structure of this compound has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
3-chloro-N-[(E)-1-phenylethylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11(12-7-3-2-4-8-12)19-20-17(21)16-15(18)13-9-5-6-10-14(13)22-16/h2-10H,1H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXEXZBIAXOJY-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)


![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)

![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)



![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)